2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

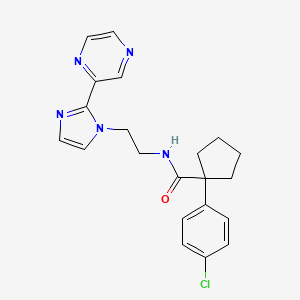

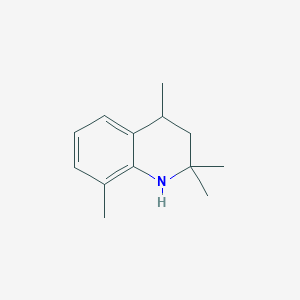

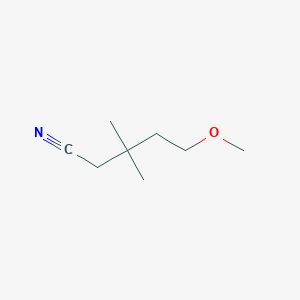

“2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C13H19N . It is a variant of the compound “1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline”, which is a clear liquid that can range in color from colorless to brown .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline structure, which is a type of heterocyclic aromatic organic compound. It has two fused rings, a benzene ring and a pyridine ring .Wissenschaftliche Forschungsanwendungen

pH-Regulated Asymmetric Transfer Hydrogenation

Research demonstrates the importance of 1,2,3,4-tetrahydroquinolines in natural products and pharmaceutical synthesis. This compound is key in the production of bioactive alkaloids and antibacterial drugs like (S)-flumequine (Wang et al., 2009).

Antibiotic Properties

A study has revealed the extraction of a tetrahydroquinoline derivative, helquinoline, from Janibacter limosus, showcasing its significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Intramolecular Hydroaminomethylation

A novel approach for preparing 1,2,3,4-tetrahydroquinolines has been developed, using the intramolecular hydroaminomethylation of 2-isopropenylanilines. This method is highly chemo- and regioselective (Vieira & Alper, 2007).

Synthesis and Medicinal Applications

1,2,3,4-tetrahydroquinoline derivatives are vital intermediates in cardiovascular drug and dye synthesis. The paper by Zhang Guobao (2012) reviews various synthetic methods and their applications in medicinal chemistry (Guobao, 2012).

Significance in Medicinal Chemistry

These derivatives play a crucial role in the pharmaceutical and agrochemical industries, displaying pharmacological activities like anti-cancer, anti-diabetic, and anti-inflammatory properties (Sabale, Patel & Kaur, 2013).

Photolysis Study

A study on the photolysis of dihydroquinolines led to insights into the reactivity of intermediate cations formed in these processes (Nekipelova, Kurkovskaya & Levina, 2002).

Comparative Antioxidant Effects

An investigation into the cytotoxic, genotoxic, and antioxidant activities of THQ on human lymphocytes provided valuable information on its potential as an antioxidant (Blaszczyk & Skolimowski, 2006).

Lewis Acid Catalyzed Reactions

Studies have shown the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives via Lewis acid-catalyzed reactions (Lu & Shi, 2007).

Presence in Human Brains

1,2,3,4-Tetrahydroquinoline derivatives have been identified in parkinsonian and normal human brains, suggesting their potential involvement in neurological conditions (Niwa et al., 1987).

Synthesis and Antiulcer Activity

Research has focused on synthesizing 1,2,3,4-tetrahydroquinoline derivatives and testing their antiulcer activity (Uchida et al., 1990).

Wirkmechanismus

Target of Action

Quinoline derivatives, which this compound is a part of, have been shown to have potential antioxidant properties .

Mode of Action

It is suggested that quinoline derivatives may function as powerful antioxidants, potentially interacting with reactive oxygen species (ros) to prevent oxidative damage .

Biochemical Pathways

Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation .

Pharmacokinetics

The compound’s conformational flexibility may influence its permeability across the blood-brain barrier, which could impact its bioavailability and neuroprotective efficacy .

Result of Action

As a potential antioxidant, it may help protect cells from oxidative damage, which could be beneficial in conditions such as neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPHCTXGGHZXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C(C=CC=C12)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)

![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)

![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)

![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)